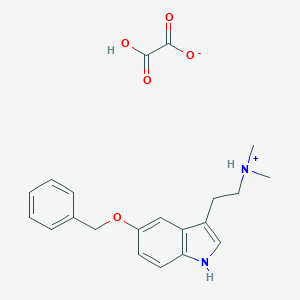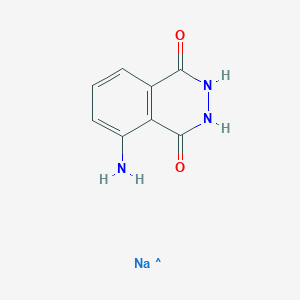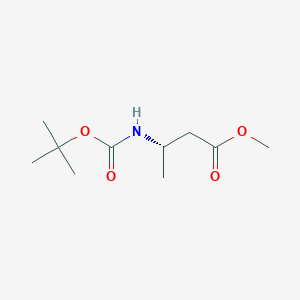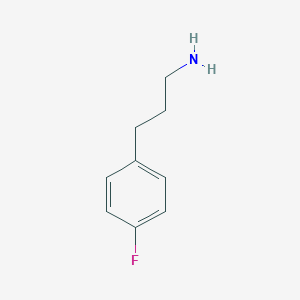
3-(4-氟苯基)丙-1-胺
描述
3-(4-Fluorophenyl)propan-1-amine is a compound of interest in the synthesis of various derivatives due to its unique chemical structure, which incorporates a fluorophenyl group. This moiety has been explored for its potential in creating compounds with significant biological activities and material properties.
Synthesis Analysis
The synthesis of 3-(4-Fluorophenyl)propan-1-amine derivatives typically involves base-catalyzed Claisen-Schmidt condensation reactions and other methods such as propargylation followed by click reactions. These methods yield compounds characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction, indicating the efficiency of these synthetic routes in producing target compounds with precise structural features (Salian et al., 2018); (Nagamani et al., 2018).
Molecular Structure Analysis
3-(4-Fluorophenyl)propan-1-amine and its derivatives have been analyzed using DFT and Hirshfeld surface studies to understand their molecular geometry, electronic structure, and intermolecular interactions. These studies reveal significant intra- and intermolecular hydrogen bonding and weak intermolecular interactions, highlighting the compound's potential for further chemical modifications and applications (Pallavi & Tonannavar, 2020).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including condensation with aromatic aldehydes and ketones, leading to derivatives with high antibacterial activity. These reactions showcase the compound's reactivity and potential as a precursor for pharmacologically active molecules (Arutyunyan et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and fluorescence, of 3-(4-Fluorophenyl)propan-1-amine derivatives, are influenced by the presence of the fluorophenyl group. These properties are crucial for the compound's applications in materials science and biological research, as demonstrated by studies on fluorescence enhancement and solubility (Yang et al., 2002).
Chemical Properties Analysis
The chemical properties of 3-(4-Fluorophenyl)propan-1-amine derivatives, including their reactivity, have been explored through various analyses. These studies have led to the discovery of compounds with significant antimicrobial and antitumor activities, indicating the potential of this chemical scaffold in the development of new therapeutic agents (Hao et al., 2017).
科学研究应用
1. Transaminase-Mediated Synthesis
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives . This process is environmentally and economically attractive .
- Methods of Application: The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The process starts from prochiral ketones .
- Results or Outcomes: After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
2. Synthesis of Fluorinated Building Blocks
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of fluorinated building blocks . These building blocks are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, this involves various organic synthesis techniques .
3. Synthesis of 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used to synthesize "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" , a compound that could have potential applications in various fields .
- Methods of Application: The synthesis involves various organic synthesis techniques .
- Results or Outcomes: The synthesis results in the production of "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" . The properties and potential applications of this compound would need to be explored further .
4. Synthesis of Fluorinated Compounds
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” is used in the synthesis of various fluorinated compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
- Methods of Application: The specific methods of application can vary widely depending on the desired end product. Typically, this involves various organic synthesis techniques .
5. Synthesis of 3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used to synthesize "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" , a compound that could have potential applications in various fields .
- Methods of Application: The synthesis involves various organic synthesis techniques .
- Results or Outcomes: The synthesis results in the production of "3-(4-Fluorophenyl)-3-(2-furyl)propan-1-amine" . The properties and potential applications of this compound would need to be explored further .
6. Synthesis of Other Amines
- Summary of Application: “3-(4-Fluorophenyl)propan-1-amine” can be used as a starting material in the synthesis of other amines . These amines can have a wide range of applications in various fields .
- Methods of Application: The synthesis involves various organic synthesis techniques . The specific methods can vary depending on the desired end product .
- Results or Outcomes: The synthesis results in the production of various amines . The properties and potential applications of these amines would need to be explored further .
安全和危害
- Handling : Proper handling procedures are essential due to its potential toxicity.
- Health Risks : Inhalation, skin contact, or ingestion may pose health risks.
- Flammability : The flash point indicates flammability; precautions are necessary.
- Environmental Impact : Assess its environmental persistence and impact.
未来方向
- Biological Studies : Investigate its pharmacological properties, potential therapeutic applications, and toxicity profiles.
- Process Optimization : Optimize synthetic routes for scalability and cost-effectiveness.
- Material Science : Explore its use in materials, such as polymers or catalysts.
属性
IUPAC Name |
3-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDQESZTDBKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424328 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)propan-1-amine | |
CAS RN |
101488-65-7 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


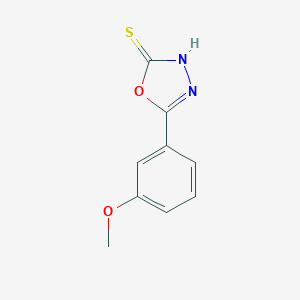

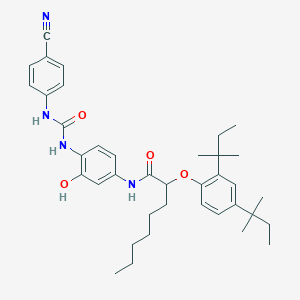




![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)
